molecular formula C28H24N6O2 B15167464 1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]- CAS No. 357166-14-4

1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-

Cat. No.: B15167464
CAS No.: 357166-14-4
M. Wt: 476.5 g/mol
InChI Key: HHBALISPRLWQPR-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-2,9-dicarboxamide derivatives are a class of tetradentate ligands (N,N′,O,O′) known for forming stable complexes with transition metals and f-block elements (e.g., lanthanides and actinides) with ionic radii exceeding 1 Å . The compound N,N'-bis[2-(2-pyridinyl)ethyl]-1,10-phenanthroline-2,9-dicarboxamide features pyridinyl ethyl substituents on the amide nitrogen atoms. Such ligands are pivotal in nuclear fuel reprocessing due to their hydrolytic stability and radiation resistance in acidic media .

Properties

CAS No.

357166-14-4

Molecular Formula

C28H24N6O2

Molecular Weight

476.5 g/mol

IUPAC Name

2-N,9-N-bis(2-pyridin-2-ylethyl)-1,10-phenanthroline-2,9-dicarboxamide

InChI

InChI=1S/C28H24N6O2/c35-27(31-17-13-21-5-1-3-15-29-21)23-11-9-19-7-8-20-10-12-24(34-26(20)25(19)33-23)28(36)32-18-14-22-6-2-4-16-30-22/h1-12,15-16H,13-14,17-18H2,(H,31,35)(H,32,36)

InChI Key

HHBALISPRLWQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=NC3=C(C=CC4=C3N=C(C=C4)C(=O)NCCC5=CC=CC=N5)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- typically involves the reaction of 1,10-phenanthroline-2,9-dicarbonyl chloride with N,N’-dimethylethylenediamine in the presence of triethylamine. This reaction yields the desired compound with a yield of up to 48% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide and pyridine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N,N’-bis[2-(2-pyridinyl)ethyl]- involves its ability to form stable complexes with metal ions. The compound’s tetradentate nature allows it to coordinate with metal cations through its nitrogen and oxygen atoms. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural differences among phenanthroline dicarboxamide derivatives lie in their substituents, which modulate electronic properties, steric effects, and solubility:

Compound Substituents Key Features
Target Compound N,N'-bis[2-(2-pyridinyl)ethyl] Dual pyridinyl ethyl groups provide additional N-donor sites; enhanced polar solubility .
4,7-Difluoro derivatives (e.g., 7a–7c ) Fluorine at 4,7-positions; alkyl/aryl amides Electron-withdrawing F atoms increase Lewis acidity; lower melting points (~100–110°C) .
4,7-Di-n-butoxy derivatives Alkoxy groups at 4,7-positions Hydrophobic alkoxy chains improve solubility in non-polar media (e.g., kerosene) .
N,N'-diethyl-diphenyl derivatives Phenyl and ethyl amide groups Bulky aryl substituents enhance steric hindrance, affecting metal selectivity .

Metal Binding and Selectivity

  • Actinide vs. Lanthanide Selectivity: Fluorinated derivatives (e.g., 7a) exhibit strong actinide (An) selectivity due to "intra-ligand synergism," where hard O-donors and soft N-donors cooperatively bind An(III) over Ln(III) . The target compound’s pyridinyl groups (softer N-donors) may favor transition metals (e.g., Cd, La) over f-block elements, as seen in cadmium-Schiff base complexes .
  • Complex Stability: Alkoxy-substituted derivatives form stable La(III) nitrate complexes (e.g., 7a•Ln(NO₃)₃) with high organic-phase solubility, critical for solvent extraction .

Physicochemical Properties

  • Solubility: Pyridinyl ethyl groups improve solubility in polar solvents (e.g., acetonitrile), whereas alkoxy derivatives excel in non-polar media .
  • Thermal Stability: Fluorinated derivatives exhibit lower melting points (100–110°C vs. >200°C for non-fluorinated analogs), attributed to reduced crystallinity .

Biological Activity

1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]- is a compound that has garnered attention in various fields due to its unique chemical structure and biological activities. This compound is characterized by the presence of two carboxamide groups and pyridine moieties, which enhance its coordination capabilities with metal ions. The biological activity of this compound is primarily linked to its interactions with metal ions and its potential applications in medicinal chemistry and environmental remediation.

  • Molecular Formula : C28H24N6O2
  • Molecular Weight : 476.54 g/mol
  • Structure : The compound features a phenanthroline backbone with two carboxamide groups at the 2 and 9 positions, and two bis[2-(2-pyridinyl)ethyl] substituents.

Antimicrobial Properties

Research has indicated that 1,10-phenanthroline-2,9-dicarboxamide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the chelation of essential metal ions required for bacterial growth, leading to inhibition of metabolic processes.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as induction of apoptosis and cell cycle arrest. The interaction with metal ions may play a crucial role in enhancing its cytotoxic effects on tumor cells.

Metal Ion Selectivity

One of the notable features of this compound is its selectivity towards certain metal ions, particularly actinides. Theoretical predictions and experimental validations have shown that it can selectively bind to Americium(III) over Europium(III), achieving a high separation factor. This property is particularly valuable in environmental applications for the remediation of radioactive waste.

Study on Antimicrobial Activity

In a controlled study, 1,10-phenanthroline-2,9-dicarboxamide was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated that the compound exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli.

Study on Antitumor Effects

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound was administered at varying concentrations to assess its cytotoxic effects.

Cell LineIC50 (µM)
HeLa15
MCF-720

The IC50 values suggest that the compound has promising potential as an antitumor agent, particularly in targeting cervical and breast cancer cells.

Q & A

Q. What are the established synthetic routes for preparing 1,10-phenanthroline-2,9-dicarboxamide derivatives, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves functionalizing the phenanthroline core with pyridinyl ethyl groups. A validated method includes:

  • Step 1 : Reacting 1,10-phenanthroline-2,9-dicarboxylic acid with 2-(2-pyridinyl)ethylamine in dimethyl sulfoxide (DMSO) under argon, using cesium fluoride as a catalyst at 80°C for 4 hours .
  • Step 2 : Purification via column chromatography (e.g., silica gel with methylene chloride/methanol).
    Optimization Tips :
  • Use anhydrous solvents to prevent hydrolysis.
  • Control temperature rigorously to avoid side reactions (e.g., over-fluorination in fluorinated derivatives) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • IR Spectroscopy : Confirms carbonyl (C=O) stretching vibrations at ~1634 cm⁻¹ and pyridyl C-H bonds at ~3052 cm⁻¹ .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ observed at m/z 527.3179 for fluorinated derivatives) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with a = 6.94 Å, b = 23.90 Å, β = 92.03°) .

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP 1 21/a 1
Unit cell volume1689.54 ų
Bond length (C=O)1.23 Å
Reference

Q. How does this compound function as a ligand in metal ion extraction, particularly for trivalent lanthanides and actinides?

The ligand’s dicarboxamide and pyridyl groups act as polydentate donors, forming stable complexes with Eu³+ and Am³+ in solvent extraction systems. Key factors:

  • Solvent Choice : Nitrobenzene or acetonitrile enhances extraction efficiency due to low polarity .
  • pH Dependence : Optimal extraction occurs at pH 3–4, where metal ions are fully ionized but not hydrolyzed .

Advanced Research Questions

Q. How can researchers design derivatives of this ligand to enhance selectivity for specific metal ions in solvent extraction systems?

  • Fluorination : Introducing fluorine at the 4,7-positions of the phenanthroline ring increases selectivity for lighter lanthanides (e.g., La³+) due to electronic effects .
  • Side-Chain Modification : Replacing tetrabutyl groups with pyrrolidine or ethyl groups alters steric hindrance, favoring larger ions like Am³+ .

Q. What experimental strategies resolve contradictions in extraction efficiency data across different studies?

Contradictions often arise from solvent polarity, counterion effects, or pH variability. Mitigation approaches:

  • Standardized Protocols : Use identical solvent systems (e.g., nitrobenzene saturated with water) and ionic strengths .
  • Competitive Extraction Studies : Compare ligand performance against reference extractants (e.g., DOTA or EDTA derivatives) .

Q. What computational approaches predict binding affinities and optimize ligand-metal interactions?

  • DFT Calculations : Model ligand-metal bond dissociation energies (e.g., NBO analysis for charge transfer) .
  • Molecular Dynamics (MD) : Simulate solvent effects on complex stability using software like COMSOL Multiphysics .

Q. What challenges arise in synthesizing air-sensitive complexes with this ligand, and how can they be addressed?

  • Challenge : Lanthanide nitrate complexes are hygroscopic and degrade in air.
  • Solution : Conduct reactions under inert atmosphere (argon) and use anhydrous acetonitrile. Post-synthesis, store complexes in sealed vials with desiccants .

Q. How can researchers analyze thermodynamic parameters (e.g., ΔH, ΔS) of complexation using titration calorimetry?

  • Method : Titrate ligand solution into metal ion solution while monitoring heat flow.
  • Data Analysis : Fit to a 1:1 binding model using software like MicroCal PEAQ-ITC. Reported log K values for Eu³+ complexes exceed 5.0, indicating high stability .

Q. Table 2: Comparative Extraction Efficiency of Derivatives

DerivativeTarget IonLog K (Extraction)Reference
Tetrabutyl (non-fluorinated)Am³+4.8
4,7-Difluoro-tetrabutylEu³+5.2
N,N'-bis(pyrrolidine)La³+4.5

Q. Key Recommendations for Researchers :

  • Prioritize fluorinated derivatives for Eu³+/Am³+ separation in nuclear waste treatment .
  • Combine experimental and computational methods to resolve steric/electronic effects .
  • Adhere to inert-atmosphere protocols for reproducible synthesis of air-sensitive complexes .

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